3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 893637-49-5
VCID: VC8148673
InChI: InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H
SMILES: C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F
Molecular Formula: C13H8F2O
Molecular Weight: 218.2 g/mol

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

CAS No.: 893637-49-5

Cat. No.: VC8148673

Molecular Formula: C13H8F2O

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde - 893637-49-5

Specification

CAS No. 893637-49-5
Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
IUPAC Name 2-fluoro-4-(3-fluorophenyl)benzaldehyde
Standard InChI InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H
Standard InChI Key HSDYOLVJSAPJSK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 3,3'-difluoro-[1,1'-biphenyl]-4-carbaldehyde is C₁₃H₈F₂O, with a molecular weight of 218.20 g/mol . Key structural features include:

  • Biphenyl backbone: Two benzene rings connected by a single bond, enabling conjugation and planar rigidity.

  • Fluorine substituents: Electron-withdrawing fluorine atoms at the 3- and 3'-positions, influencing electronic distribution and intermolecular interactions .

  • Aldehyde functional group: A reactive formyl group at the 4-position, facilitating condensation and nucleophilic addition reactions .

Comparative analysis of similar compounds reveals that fluorine substitution enhances thermal stability and modulates solubility. For instance, 3',4'-difluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 343604-41-1) exhibits a melting point of 125°C and a boiling point of ~300°C under reduced pressure, properties likely shared by the 3,3'-difluoro analog .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A common route to biphenyl carbaldehydes involves palladium-catalyzed cross-coupling between aryl halides and boronic acids. For example, 4-bromobenzaldehyde and 3-fluorophenylboronic acid could theoretically yield 3,3'-difluoro-[1,1'-biphenyl]-4-carbaldehyde under optimized conditions :

4-Bromobenzaldehyde+3-Fluorophenylboronic AcidPd(PPh₃)₄, Na₂CO₃3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde\text{4-Bromobenzaldehyde} + \text{3-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde}

This method typically achieves yields of 80–90% for related compounds, as demonstrated in the synthesis of [1,1'-biphenyl]-4-carboxaldehyde .

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another viable pathway, introducing the aldehyde group via electrophilic aromatic substitution. For instance, 3,3'-difluorobiphenyl can be formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) :

3,3’-DifluorobiphenylDMF, POCl₃3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde\text{3,3'-Difluorobiphenyl} \xrightarrow{\text{DMF, POCl₃}} \text{3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde}

This method is particularly effective for electron-rich aromatic systems, with reported yields exceeding 70% for pyrazole-4-carbaldehyde derivatives .

Physicochemical Properties

Spectral Data

While experimental spectra for 3,3'-difluoro-[1,1'-biphenyl]-4-carbaldehyde are unavailable, analogous compounds provide benchmarks:

  • IR: A strong absorption band at ~1700 cm⁻¹ (C=O stretch) .

  • ¹H NMR:

    • Aldehyde proton: δ 9.9–10.2 ppm (singlet).

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, influenced by fluorine substituents) .

  • ¹³C NMR:

    • Aldehyde carbon: δ ~190 ppm.

    • Fluorine-adjacent carbons: δ 115–125 ppm (C-F coupling) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) .

  • Stability: Susceptible to oxidation under acidic conditions; storage at 4–8°C under inert gas is recommended .

Applications and Research Directions

Pharmaceutical Intermediate

Biphenyl carbaldehydes are pivotal in synthesizing bioactive molecules. For example:

  • Antimicrobial agents: Analogous compounds like 2,6-dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde exhibit inhibitory activity against E. coli and S. aureus.

  • Antioxidants: Fluorinated biphenyls demonstrate radical-scavenging properties, with IC₅₀ values comparable to ascorbic acid in some cases .

Materials Science

  • Liquid crystals: The planar biphenyl core and fluorine substituents enhance anisotropic polarizability, making these compounds suitable for LCD applications .

  • Polymer additives: Fluorinated aldehydes improve thermal stability in polyesters and polyamides .

Challenges and Future Prospects

Synthetic Limitations

  • Regioselectivity: Achieving precise fluorine substitution patterns remains challenging, often requiring multistep protection/deprotection strategies .

  • Scale-up: Palladium catalysts and boronic acid precursors increase production costs, necessitating greener alternatives (e.g., nickel catalysis) .

Unexplored Avenues

  • Catalytic asymmetric synthesis: Enantioselective routes to chiral biphenyl aldehydes could unlock applications in asymmetric catalysis .

  • Computational modeling: DFT studies to predict reactivity and optimize reaction conditions are underdeveloped for this compound class .

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